molecular formula C20H13Cl3N4O B2773363 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole CAS No. 338961-47-0

1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B2773363
CAS No.: 338961-47-0
M. Wt: 431.7
InChI Key: GXIYMJBSJKKFDY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with benzyl chloride in the presence of a base such as potassium carbonate to form 5-(benzyloxy)-2,4-dichlorophenol.

    Formation of the Tetrazole Ring: The intermediate is then subjected to a cyclization reaction with sodium azide and a suitable catalyst, such as copper sulfate, to form the tetrazole ring.

    Final Coupling Reaction: The tetrazole intermediate is then coupled with 4-chlorobenzyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield a benzoic acid derivative, while substitution of chlorine atoms could yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential biological activity. Tetrazoles are known to exhibit various pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents. Tetrazole-containing compounds are often explored for their ability to interact with biological targets such as enzymes and receptors.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole: Lacks the benzyloxy group, which may affect its reactivity and biological activity.

    1-(5-(Methoxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole: Contains a methoxy group instead of a benzyloxy group, which may influence its chemical properties and applications.

Uniqueness

The presence of the benzyloxy group in 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole makes it unique compared to similar compounds. This group can enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichloro-5-phenylmethoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N4O/c21-15-8-6-14(7-9-15)20-24-25-26-27(20)18-11-19(17(23)10-16(18)22)28-12-13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIYMJBSJKKFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C(=NN=N3)C4=CC=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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